molecular formula C18H19F2N3O B2572554 (E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 2035021-50-0

(E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2572554
M. Wt: 331.367
InChI Key: FLRBEJAKWNGMKO-QPJJXVBHSA-N
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Description

(E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis for Imaging Agents

The compound's synthesis is significant in the development of imaging agents for PET (Positron Emission Tomography). A related compound, [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, demonstrates potential as an imaging agent for CB1 receptors. This suggests similar compounds, including (E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one, may have applications in neuroimaging and diagnosis of neurological disorders (Kumar et al., 2004).

Molecular Interaction Studies

This compound’s structure facilitates molecular interaction studies. Research involving similar compounds, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has contributed to understanding receptor-ligand interactions, specifically the CB1 cannabinoid receptor. This implies the potential of (E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one in similar pharmacological studies (Shim et al., 2002).

Development of Selective Ligands

The structural composition of the compound facilitates the development of selective ligands for receptors like dopamine D4. Research on analogous compounds, such as 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, demonstrates the potential for creating compounds with high selectivity and affinity for specific receptors, which is critical in drug development for neurological conditions (Rowley et al., 1997).

Anticancer and Antimicrobial Properties

Compounds structurally related to (E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one have been investigated for their anticancer and antimicrobial properties. These properties highlight the compound’s potential utility in medicinal chemistry for developing new therapeutic agents (Katariya et al., 2021).

properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-22-10-8-17(21-22)14-3-2-9-23(12-14)18(24)7-4-13-11-15(19)5-6-16(13)20/h4-8,10-11,14H,2-3,9,12H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRBEJAKWNGMKO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,5-difluorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one

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